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Compound of Interest

Compound Name: N-cyclopentyl-2-furamide

CAS No.: 349110-01-6

Cat. No.: B6618968 Get Quote

Domain: Medicinal Chemistry / Chemical Biology Application: Anti-Virulence Therapeutics

(Quorum Sensing Inhibition)

Executive Summary: The Scaffold Rationale
The rise of antimicrobial resistance (AMR) necessitates non-bactericidal therapies that

attenuate virulence without imposing selective pressure.[1][2] N-cyclopentyl-2-furamide
represents a privileged scaffold designed to mimic the natural bacterial signaling molecules, N-

acyl homoserine lactones (AHLs), while overcoming their inherent metabolic instability.[2]

The Problem: Natural AHLs contain a lactone ring susceptible to pH-dependent hydrolysis

and enzymatic degradation by lactonases.

The Solution: The Furan-Amide scaffold replaces the lactone with a stable furan ring and the

labile ester linkage with a robust amide bond.[2] The Cyclopentyl group serves as a

conformationally restricted lipophilic tail, optimizing Van der Waals interactions within the

receptor binding pocket (e.g., LasR or RhlR).[2]

Chemical Biology & Mechanism of Action
The Bioisosteric Shift
This scaffold functions as a competitive antagonist of the LuxR-type transcriptional regulators

(specifically LasR and RhlR in P. aeruginosa).
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Natural Ligand Feature
(AHL)

Synthetic Mimic Feature
(Furamide)

Pharmacological Benefit

Homoserine Lactone 2-Furan Ring

Hydrolytic stability; Planar

geometry mimics the enol-like

transition state.

Amide Linker Amide Linker
Retains critical H-bond network

(Tyr56, Asp73 in LasR).[2]

Acyl Chain (C4-C12) Cyclopentyl Group

Rigidifies the "tail" region;

Reduces entropic penalty upon

binding; Improves metabolic

stability against acylases.

Pathway Interference Diagram
The following diagram illustrates the competitive inhibition mechanism within the bacterial cell.
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Caption: Competitive inhibition of the LasR quorum sensing pathway by N-cyclopentyl-2-
furamide analogs.

Structure-Activity Relationship (SAR) Analysis
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The SAR of this scaffold is dissected into three distinct regions: The Head (Furan), The Linker

(Amide), and The Tail (Cyclopentyl).[2]

Region A: The Furan Head (H-Bond Acceptor)
The furan oxygen acts as a crucial hydrogen bond acceptor, mimicking the carbonyl oxygen of

the lactone ring.[2]

C5-Halogenation: Introduction of a Bromine atom at the C5 position of the furan ring (e.g., 5-

bromo-N-cyclopentyl-2-furamide) significantly enhances activity.[2] The halogen occupies a

hydrophobic pocket and may form a "halogen bond" with carbonyl backbones in the receptor.

[2]

Nitro Substitution: A 5-nitro group often converts the molecule from a QSI to a bactericidal

agent (via nitro-reduction toxicity), which is generally undesirable for anti-virulence strategies

due to resistance risks.[2]

Region B: The Amide Linker (H-Bond Donor/Acceptor)
N-Methylation: Methylating the amide nitrogen abolishes activity. This confirms that the

amide proton (NH) is essential for hydrogen bonding with a conserved Aspartate residue

(Asp73 in LasR) within the binding pocket.

Reverse Amide: Inverting the amide (N-furoyl to Furan-amino) generally leads to a loss of

potency, indicating the specific vector of the carbonyl group is critical for proper orientation.

[2]

Region C: The Cyclopentyl Tail (Hydrophobic
Pharmacophore)
This region explores the balance between steric bulk and hydrophobic interaction.[2]

Cyclopentyl vs. Cyclohexyl: The cyclopentyl ring is often superior for targeting RhlR (which

binds C4-butyryl AHLs) due to its compact size. Expansion to Cyclohexyl or Phenyl often

shifts selectivity towards LasR (which binds C12-dodecanoyl AHLs) but requires further

elongation (e.g., adding a methylene spacer: N-(cyclopentylmethyl)-...).
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Rigidity: The cyclic structure reduces the entropic cost of binding compared to flexible n-alkyl

chains.[2]

SAR Summary Table:

Analog Modification
Effect on Activity (QS
Inhibition)

Mechanistic Insight

Parent (Unsubstituted) Baseline
Moderate affinity; stable

scaffold.

5-Bromo-furan Increased (++++)
Halogen bonding; increased

lipophilicity.

5-Nitro-furan Toxic/Bactericidal
Off-target toxicity; deviates

from anti-virulence goal.

N-Methyl amide Abolished (--)
Loss of critical H-bond donor

(Asp73 interaction).

Cyclopentyl -> n-Hexyl Variable
Increased flexibility; higher

entropic penalty.[2]

Cyclopentyl -> Phenyl Decreased
Loss of sp3 character; planar

clash in hydrophobic pocket.

Experimental Protocols
Synthesis of N-Cyclopentyl-2-Furamide Analogs
Self-Validating Protocol: This Schotten-Baumann type reaction is robust. The evolution of HCl

gas and the precipitation of the product (or amine salt) serve as visual indicators of reaction

progress.[2]

Reagents: Furoyl chloride (1.0 eq), Cyclopentylamine (1.1 eq), Triethylamine (Et3N, 1.2 eq),

Dichloromethane (DCM).[2]

Setup: Purge a round-bottom flask with nitrogen. Dissolve Cyclopentylamine (1.1 eq) and

Et3N (1.2 eq) in anhydrous DCM (0.1 M concentration).
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Addition: Cool to 0°C. Add Furoyl chloride (1.0 eq) dropwise over 15 minutes. Control:

Maintain temperature <5°C to prevent bis-acylation.

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System:

30% EtOAc/Hexane).

Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO3

(removes unreacted acid), then Brine.[2]

Purification: Dry over MgSO4, concentrate, and recrystallize from EtOH/Water or purify via

flash chromatography.

Biological Evaluation: LasR-GFP Reporter Assay
Objective: Quantify QSI activity by measuring fluorescence reduction in a reporter strain.

Strain:P. aeruginosa PAO1-lasB-gfp (or E. coli heterologous reporter).

Culture: Grow reporter strain to OD600 = 0.1 in LB media.

Induction: Add native AHL (3-oxo-C12-HSL) at EC50 concentration (approx. 50 nM) to

induce GFP expression.

Treatment: Add N-cyclopentyl-2-furamide analogs in a concentration gradient (1 µM – 100

µM) to 96-well black plates.

Incubation: Incubate at 37°C for 8-12 hours with shaking.

Readout: Measure GFP Fluorescence (Ex 485nm / Em 535nm) and OD600.

Normalization: Calculate Relative Fluorescence Units (RFU) = Fluorescence / OD600.

Validity Check: If OD600 decreases significantly (>20%) compared to control, the

compound is toxic (antibiotic), not a specific QSI.[2]

Synthesis Workflow Diagram
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Caption: Chemical synthesis pathway for the generation of N-cyclopentyl-2-furamide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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